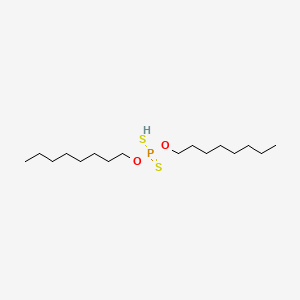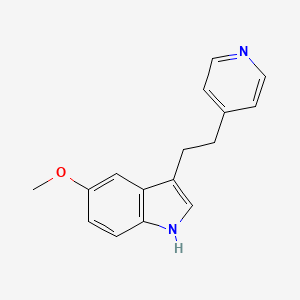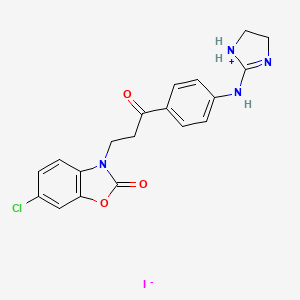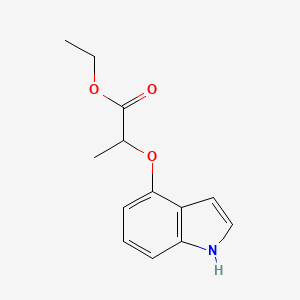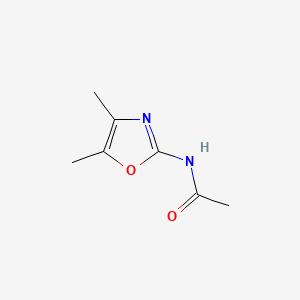![molecular formula C15H26O2 B13745483 4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid CAS No. 1003712-23-9](/img/structure/B13745483.png)
4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Ethyl-bi(cyclohexane)-4-carboxylic acid is an organic compound characterized by the presence of two cyclohexane rings connected by an ethyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Rings: The initial step involves the formation of cyclohexane rings through hydrogenation of benzene or other aromatic compounds.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, where an ethyl halide reacts with the cyclohexane rings in the presence of a strong base.
Industrial Production Methods: In industrial settings, the production of 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ethyl group or hydrogen atoms on the cyclohexane rings can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
4’-Ethyl-bi(cyclohexane)-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially affecting their function. The ethyl group and cyclohexane rings may also influence the compound’s hydrophobicity and ability to interact with lipid membranes.
Comparación Con Compuestos Similares
- 4’-Methyl-bi(cyclohexane)-4-carboxylic acid
- 4’-Propyl-bi(cyclohexane)-4-carboxylic acid
- 4’-Butyl-bi(cyclohexane)-4-carboxylic acid
Comparison: 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties compared to its methyl, propyl, and butyl analogs. The ethyl group may provide a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Propiedades
Número CAS |
1003712-23-9 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
4-cyclohexyl-1-ethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H26O2/c1-2-15(14(16)17)10-8-13(9-11-15)12-6-4-3-5-7-12/h12-13H,2-11H2,1H3,(H,16,17) |
Clave InChI |
VUDVBUKNQRSSFU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(CC1)C2CCCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
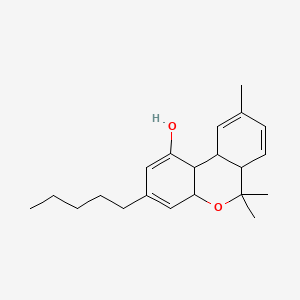

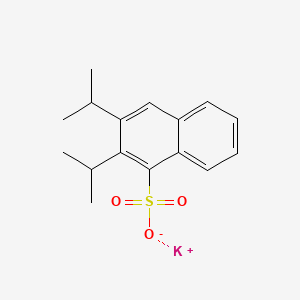
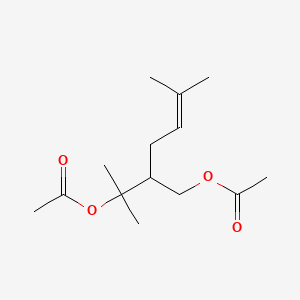
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
